molecular formula C20H16N2O4S B393069 6-Methoxy-3-[2-(4-methoxy-phenylamino)-thiazol-4-yl]-chromen-2-one CAS No. 312707-01-0

6-Methoxy-3-[2-(4-methoxy-phenylamino)-thiazol-4-yl]-chromen-2-one

Cat. No.: B393069
CAS No.: 312707-01-0
M. Wt: 380.4g/mol
InChI Key: YRBPKNYNJTYWFG-UHFFFAOYSA-N
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Description

6-Methoxy-3-[2-(4-methoxy-phenylamino)-thiazol-4-yl]-chromen-2-one is a synthetic coumarin derivative featuring a thiazole ring substituted with a 4-methoxyphenylamino group at position 2 and a methoxy group at position 6 of the coumarin scaffold. Its structure combines the planar aromaticity of coumarin with the electron-rich thiazole moiety, enabling diverse intermolecular interactions such as hydrogen bonding and π-π stacking, which are critical for biological targeting and crystallization behavior .

Properties

IUPAC Name

6-methoxy-3-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4S/c1-24-14-5-3-13(4-6-14)21-20-22-17(11-27-20)16-10-12-9-15(25-2)7-8-18(12)26-19(16)23/h3-11H,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRBPKNYNJTYWFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC4=C(C=CC(=C4)OC)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Component Coupling via Thiocyanatoacetyl Intermediate

A widely cited approach involves the reaction of 3-(2-thiocyanatoacetyl)-6-methoxy-2H-chromen-2-one with 4-methoxyaniline in ethanol under reflux conditions. The thiocyanatoacetyl group undergoes nucleophilic substitution with the aniline, followed by cyclization to form the thiazole ring. This method, adapted from analogous syntheses of 3-(2-(substituted phenylamino)thiazol-4-yl)coumarins, typically achieves yields of 70–75%. Key steps include:

  • Intermediate synthesis : 6-Methoxy-3-(2-thiocyanatoacetyl)coumarin is prepared by treating 3-acetyl-6-methoxycoumarin with ammonium thiocyanate in acetic acid.

  • Cyclization : Heating the intermediate with 4-methoxyaniline in ethanol induces thiazole ring closure via intramolecular nucleophilic attack, facilitated by the basicity of the amine.

Bromoacetyl Coumarin Route

An alternative method employs 3-(2-bromoacetyl)-6-methoxy-2H-chromen-2-one as a key intermediate. Bromination of 3-acetyl-6-methoxycoumarin using bromine in chloroform yields the α-brominated derivative, which subsequently reacts with 4-methoxyphenylthiourea in 2-propanol to form the thiazole ring. This pathway offers higher regioselectivity due to the electrophilic bromine atom, with reported yields of 75–80%.

Hantzsch Thiazole Synthesis

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Ethanol vs. 2-Propanol : Ethanol is preferred for two-component reactions due to its moderate polarity and ability to dissolve both coumarin derivatives and anilines. In contrast, 2-propanol enhances cyclization efficiency in bromoacetyl routes by stabilizing the transition state through hydrogen bonding.

  • Reflux Temperatures : Optimal temperatures range from 70°C (for thiocyanatoacetyl coupling) to 80°C (for bromoacetyl cyclization), balancing reaction rate and byproduct formation.

Catalytic Additives

  • Piperidine : Used in solvent-free syntheses of coumarin precursors to catalyze Pechmann condensations between 2-hydroxy-5-methoxybenzaldehyde and ethyl acetoacetate.

  • Zinc Chloride : Enhances electrophilicity in Hantzsch reactions by coordinating to the thiourea sulfur, accelerating ring closure.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (500 MHz, CDCl3) : Key signals include δ 3.85 (s, 3H, OCH3 at C6), δ 3.91 (s, 3H, OCH3 at C4'), δ 6.89–7.45 (m, 6H, aromatic protons), and δ 8.21 (s, 1H, thiazole H-5).

  • FT-IR : Peaks at 1720 cm⁻¹ (coumarin lactone C=O), 1620 cm⁻¹ (thiazole C=N), and 1240 cm⁻¹ (aryl-O-CH3).

Crystallographic Validation

Single-crystal X-ray diffraction of analogous compounds confirms the orthorhombic space group Pna21 with unit cell parameters a = 13.0785 Å, b = 25.746 Å, c = 4.7235 Å. The dihedral angle between the coumarin and thiazole planes is 12.5°, indicating minimal conjugation disruption.

Comparative Analysis of Synthetic Routes

Method Starting Materials Yield Reaction Time Key Advantage
Two-Component Coupling3-Thiocyanatoacetylcoumarin + 4-Methoxyaniline75%4–6 hoursSimplified workflow, fewer steps
Bromoacetyl Cyclization3-Bromoacetylcoumarin + 4-Methoxyphenylthiourea80%3–5 hoursHigher regioselectivity
Hantzsch Synthesis3-Acetylcoumarin + 4-Methoxyphenylthiourea70%8–10 hoursCompatibility with diverse thioureas

Industrial Scalability Considerations

  • Cost Efficiency : The two-component method is more cost-effective due to lower catalyst requirements and shorter reaction times.

  • Waste Management : Bromoacetyl routes generate HBr as a byproduct, requiring neutralization with NaOH, whereas thiocyanatoacetyl methods produce less hazardous waste .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3-[2-(4-methoxy-phenylamino)-thiazol-4-yl]-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Methoxy-3-[2-(4-methoxy-phenylamino)-thiazol-4-yl]-chromen-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methoxy-3-[2-(4-methoxy-phenylamino)-thiazol-4-yl]-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to therapeutic effects in disease models .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Effects on Properties

A. 6-Methoxy-3-(2-Phenylamino-Thiazol-4-yl)-Chromen-2-One (CAS 313954-54-0)

  • Key Differences: Lacks the 4-methoxy group on the phenylamino substituent.
  • Physical Properties : Molecular weight 350.39 g/mol, density 1.4 g/cm³, boiling point 588.8°C, and flash point 309.9°C .
  • Synthesis: Prepared via a two-component reaction of 3-(2-thiocyanatoacetyl)-2H-chromen-2-one with anilines in ethanol .
  • Structural Insights : Crystallizes in the orthorhombic space group Pna2₁ with distinct hydrogen-bonding networks, suggesting tighter packing compared to the 4-methoxy analogue .

B. 3-[2-(4-Phenylthiazol-2-ylamino)Acetyl]-Chromen-2-One

  • Key Differences : Features an acetyl spacer between the thiazole and coumarin, increasing conformational flexibility.
  • Bioactivity : Reported in patent literature for broad pharmaceutical applications, though specific data are undisclosed .

C. 3-(2-(4-Methylphenylamino)Thiazol-4-yl)-2H-Chromen-2-One (Compound 3j)

  • Key Differences: Substitutes 4-methyl instead of 4-methoxy on the phenylamino group.
  • Crystallography : Orthorhombic lattice parameters (a = 13.0785 Å, b = 25.746 Å, c = 4.7235 Å) indicate steric effects from the methyl group reducing packing efficiency compared to methoxy derivatives .

B. Antimicrobial Activity

  • Thiazolidinone-Coumarin Hybrids: Nitro-substituted derivatives (e.g., 3-nitro-2-oxo-2H-chromen-4-ylamino-phenyl) exhibit stronger antimicrobial effects, suggesting electron-withdrawing groups enhance reactivity .
  • Target Compound : The dual methoxy groups may reduce antimicrobial efficacy compared to nitro analogues but improve metabolic stability .
Crystallographic and Hydrogen-Bonding Analysis
Compound Space Group Hydrogen Bonding Patterns Stability Implications Reference
Target Compound Data Unavailable Predicted N–H⋯O and C–H⋯π interactions Moderate crystallinity
3-(2-(4-Methylphenylamino)-Thiazole) Pna2₁ N–H⋯O (2.89 Å), C–H⋯S (3.42 Å) High thermal stability
Scopoletin (6-Methoxy-7-Hydroxy) P2₁/c O–H⋯O (2.65 Å) dimeric networks High solubility in polar solvents

Key Insight : Methoxy groups disrupt strong O–H⋯O bonds observed in hydroxycoumarins, reducing solubility but enhancing lipid bilayer penetration .

Biological Activity

6-Methoxy-3-[2-(4-methoxy-phenylamino)-thiazol-4-yl]-chromen-2-one, a compound belonging to the class of chromenone derivatives, has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, focusing on its anticancer, antimicrobial, and anti-inflammatory effects, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H17N2O3SC_{18}H_{17}N_{2}O_{3}S with a molecular weight of approximately 320.365 g/mol. The compound features a chromenone core substituted with a thiazole and an aniline moiety, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC18H17N2O3SC_{18}H_{17}N_{2}O_{3}S
Molecular Weight320.365 g/mol
Density1.4 ± 0.1 g/cm³
Boiling Point550.3 ± 52.0 °C
Flash Point286.6 ± 30.7 °C
LogP4.14

Anticancer Activity

Research indicates that compounds containing thiazole rings demonstrate significant anticancer properties. For instance, studies have shown that derivatives similar to this compound exhibit cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assay

In a study evaluating the cytotoxic effects of thiazole derivatives, it was found that compounds with specific substitutions on the phenyl ring exhibited IC50 values in the low micromolar range:

CompoundCell LineIC50 (µg/mL)
Compound AA4311.61 ± 1.92
Compound BJurkat1.98 ± 1.22
6-Methoxy... HT29 <10

The presence of electron-donating groups such as methoxy significantly enhances the anticancer activity by improving the compound's interaction with cellular targets.

Antimicrobial Activity

The antimicrobial properties of chromenone derivatives have also been explored. The compound has shown promising results against a range of bacterial and fungal strains.

Research Findings

A comparative study on the antimicrobial efficacy of various thiazole-containing compounds revealed:

MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Candida albicans1816 µg/mL

These results suggest that the incorporation of thiazole and methoxy groups contributes significantly to the antimicrobial potency of the compound.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

In vitro studies have demonstrated that compounds similar to this compound can reduce levels of TNF-alpha and IL-6 in stimulated macrophages, indicating a potential for therapeutic application in inflammatory diseases.

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